1-Isopropyl-2-azaspiro[3.3]heptane
Overview
Description
Synthesis Analysis
The synthesis of 1-Isopropyl-2-azaspiro[3.3]heptane involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to give spirocyclic β-lactams . Subsequent reduction of the spirocyclic β-lactam with alane produces 1-azaspiro[3.3]heptane .Molecular Structure Analysis
The molecular formula of this compound is C9H17N .Chemical Reactions Analysis
The key synthesis step of this compound was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced 1-azaspiro[3.3]heptane .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H17N . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Drug Design
1-Isopropyl-2-azaspiro[3.3]heptane is utilized in the synthesis of novel amino acids and spirocyclic compounds. For instance, Radchenko et al. (2010) demonstrated the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are useful in chemistry, biochemistry, and drug design due to their structural constraints (Radchenko, Grygorenko, & Komarov, 2010). Additionally, Guérot et al. (2011) reported the synthesis of novel azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, which are significant in drug discovery as they offer new building blocks (Guérot, Tchitchanov, Knust, & Carreira, 2011).
Lipophilicity Modification
In medicinal chemistry, azaspiro[3.3]heptanes are used to modify the lipophilicity of molecules. Degorce et al. (2019) found that introducing a spirocyclic center in compounds typically lowers their measured logD, a property crucial in drug design. This study provides insight into how such structural changes affect the basicity and geometry of the molecules (Degorce, Bodnarchuk, & Scott, 2019).
Structural and Vibrational Analysis
The compound has also been the subject of structural and vibrational analyses, which are key in understanding its properties and potential applications. Vitnik et al. (2017) investigated the stable structures, vibrational frequencies, and electronic properties of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a related compound, to explore its potential as an anticancer and antimicrobial drug (Vitnik, Popović-Đorđević, & Vitnik, 2017).
Bioisostere Studies
Azaspiroheptanes are studied for their potential as bioisosteres in drug development. For instance, their use in replacing traditional heterocycles like morpholines and piperazines in drug molecules has been explored to understand how they affect the drug's properties and efficacy (Degorce, Bodnarchuk, & Scott, 2019).
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of piperidine , a molecule found in the structure of over 30 approved drugs . Therefore, it can be inferred that 1-Isopropyl-2-azaspiro[3.3]heptane may interact with similar targets as piperidine-based drugs.
Mode of Action
As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres often exhibit comparable biological activity due to their similar physical and chemical properties.
Biochemical Pathways
As a bioisostere of piperidine , it is plausible that it affects similar pathways as piperidine-based drugs.
Pharmacokinetics
As a bioisostere of piperidine , it is likely to have similar pharmacokinetic properties. Bioisosteres often have similar physicochemical and ADME properties, which can affect their bioavailability.
Result of Action
As a bioisostere of piperidine , it is likely to produce similar effects at the molecular and cellular level.
Future Directions
The synthesis of 1-Isopropyl-2-azaspiro[3.3]heptane expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . There has been some interest from medicinal chemists since Enamine started advertising 1-azaspiro[3.3]heptane intermediates for sale . It is expected to become common in a couple of years .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with certain proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)8-9(6-10-8)4-3-5-9/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVATGIVFTOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCC2)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-71-7 | |
Record name | 1-(propan-2-yl)-2-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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